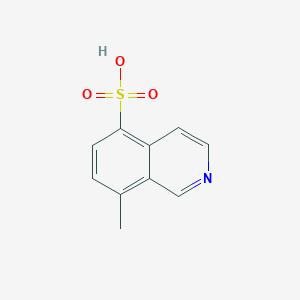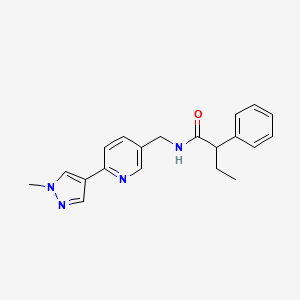
N-((6-(1-metil-1H-pirazol-4-il)piridin-3-il)metil)-2-fenilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a butanamide moiety
Aplicaciones Científicas De Investigación
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mecanismo De Acción
Target of Action
The compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, also known as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide, primarily targets the FLT3-ITD and BCR-ABL pathways . These pathways are crucial in the regulation of cell growth and survival, particularly in the context of certain types of leukemia .
Mode of Action
This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets and prevents their normal functioning, thereby disrupting the biochemical processes they regulate .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play significant roles in the pathogenesis of certain types of leukemia . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cancer cells . The compound has also been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .
Result of Action
The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This can lead to the death of cancer cells, thereby potentially reducing the progression of the disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Butanamide Moiety: The butanamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHLHWZROXYSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2380163.png)
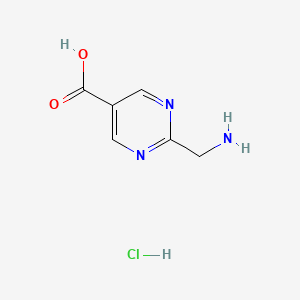
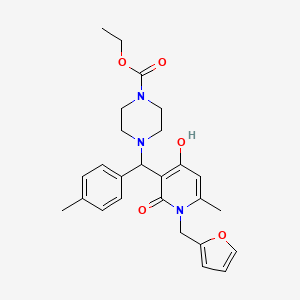
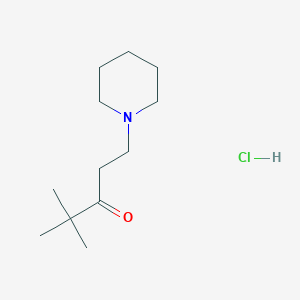
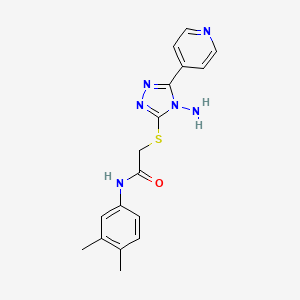
![2-(2,4-DICHLOROPHENOXY)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2380170.png)
![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)

